Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrolidine derivative with a difluorophenyl compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The dimethylamino and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Rel-(3R,4S)-4-(4-(dimethylamino)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid analogs: Compounds with similar structural features but different substituents.
Pyrrolidine carboxylic acids: A broader class of compounds with varying functional groups.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and difluorophenyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14F2N2O3 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
(3R,4S)-4-[4-(dimethylamino)-2,6-difluorophenyl]-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F2N2O3/c1-17(2)6-3-8(14)10(9(15)4-6)7-5-16-12(18)11(7)13(19)20/h3-4,7,11H,5H2,1-2H3,(H,16,18)(H,19,20)/t7-,11-/m1/s1 |
InChI Key |
XJZUDYIIGCTRRV-RDDDGLTNSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C(=C1)F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)F)C2CNC(=O)C2C(=O)O)F |
Origin of Product |
United States |
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